Home > Products > Screening Compounds P99558 > Aurora Kinase Inhibitor III
Aurora Kinase Inhibitor III - 879127-16-9

Aurora Kinase Inhibitor III

Catalog Number: EVT-258913
CAS Number: 879127-16-9
Molecular Formula: C21H18F3N5O
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aurora Kinase inhibitors are a class of small-molecule compounds designed to target and inhibit the activity of Aurora kinases. These kinases, namely Aurora A, Aurora B, and Aurora C, are serine/threonine kinases that play crucial roles in cell division, particularly in mitosis. They are frequently overexpressed in various human cancers and are associated with aggressive tumor behavior and poor prognosis. [, , ]

Future Directions
  • Developing more selective inhibitors: To minimize potential side effects by specifically targeting individual Aurora kinase isoforms. [, ]
  • Identifying predictive biomarkers: To select patients who are most likely to benefit from Aurora kinase inhibitor therapy. [, , ]
  • Optimizing combination therapies: To enhance efficacy and overcome drug resistance. [, , , , ]
  • Investigating novel mechanisms of action: Beyond their primary role in inhibiting Aurora kinases, for example, their impact on the tumor microenvironment. []
  • Improving drug delivery systems: For example, nanoparticle formulations for enhanced tumor targeting and reduced toxicity. [, ]

Alisertib (MLN8237)

Compound Description: Alisertib is a potent and selective small molecule inhibitor of Aurora Kinase A (AAK), currently undergoing multiple Phase III clinical trials for various cancer types. [, , , ] Its mechanism of action involves binding to the ATP-binding site of AAK, preventing its activity. This leads to disruption of mitosis, cell cycle arrest, and ultimately, apoptosis in tumor cells. [, , ]

AZD1152 (Barasertib)

Compound Description: AZD1152, also known as Barasertib, is a potent and selective inhibitor of Aurora B kinase. [, ] It functions by binding to the ATP-binding pocket of Aurora B, leading to mitotic arrest and apoptosis in tumor cells. []

AMG 900

Compound Description: AMG 900 is characterized as a pan-Aurora kinase inhibitor, demonstrating activity against all three Aurora kinase isoforms (A, B, and C). [, ] It functions by competitively binding to the ATP-binding site of Aurora kinases, disrupting their activity. This inhibition leads to cell cycle arrest, polyploidy, and ultimately, tumor cell death. [, ]

Tozasertib

Compound Description: Tozasertib is a pan-Aurora kinase inhibitor initially developed as an anticancer agent. [, ] It exhibits inhibitory activity against all three Aurora kinase isoforms (A, B, and C). Interestingly, research has shown that Tozasertib also exhibits a high affinity for RIPK1, a kinase involved in necroptosis. []

VX-680

Compound Description: VX-680 is a potent inhibitor of Aurora kinases, demonstrating activity against both Aurora A and B. [, ] Preclinical studies have shown that VX-680 inhibits the phosphorylation of histone H3, a downstream target of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells. [, ]

AKI603

Compound Description: AKI603 is a novel small molecule inhibitor specifically targeting Aurora Kinase A (AurA). [] This compound exhibits anti-tumor activity by inhibiting AurA kinase activity, inducing cell cycle arrest, and suppressing tumor growth in vivo.

CCT241736

Compound Description: CCT241736 is a dual inhibitor targeting both FLT3 and Aurora kinases. [, ] It exhibits potent activity against both wild-type and mutant forms of FLT3, a kinase frequently mutated in acute myeloid leukemia (AML).

Go6976

Compound Description: Go6976, while initially identified as an inhibitor of protein kinase C (PKC), has demonstrated potent activity against FLT3, Aurora kinases A and B, and JAK2. [, ] Research has shown that Go6976 effectively inhibits the proliferation of leukemia cells harboring FLT3 mutations. [, ]

MLN8054

Compound Description: MLN8054 is a novel small-molecule inhibitor specifically targeting Aurora kinase A. [] Preclinical studies have demonstrated its potent antitumor activity against neuroblastoma, a pediatric cancer.

Danusertib hydrochloride (PHA-739358)

Compound Description: Danusertib hydrochloride is a potent inhibitor with activity against both Aurora kinases and the ABL kinase. [] It induces cell cycle arrest and apoptosis in various cancer cell lines and has been investigated in clinical trials for solid tumors. []

Source and Classification

Aurora Kinase Inhibitor III is derived from a series of pyrimidine-based compounds designed through structure-based drug design. The compound has been shown to effectively inhibit Aurora A kinase activity, leading to reduced levels of MYC-family oncoproteins, which are crucial in many cancers. The classification of this compound falls under small molecule inhibitors targeting serine/threonine kinases, particularly within the context of anticancer therapeutics.

Synthesis Analysis

The synthesis of Aurora Kinase Inhibitor III involves several key steps:

  1. Starting Materials: The synthesis begins with readily available pyrimidine derivatives.
  2. Key Reactions:
    • Formation of Pyrimidine Derivatives: This typically involves nucleophilic substitution or condensation reactions to build the pyrimidine scaffold.
    • Modification Steps: Various substituents are introduced to enhance potency and selectivity towards Aurora A kinase.
    • Final Purification: The synthesized compounds undergo purification processes such as chromatography to isolate the desired inhibitor.

For instance, one method described involves the use of a Sonogashira cross-coupling reaction to form key alkyne intermediates, followed by a palladium-catalyzed heteroannulation to create the final imidazo[4,5-b]pyridine structure that characterizes some Aurora kinase inhibitors .

Molecular Structure Analysis

Aurora Kinase Inhibitor III exhibits a complex molecular structure characterized by:

  • Core Structure: The compound typically features a pyrimidine ring system that serves as the backbone.
  • Functional Groups: Various functional groups are attached to enhance binding affinity and selectivity for the target kinase. For example, halogen substitutions can significantly influence the electronic properties and steric factors affecting enzyme interaction.
  • 3D Conformation: The spatial arrangement of atoms is crucial for fitting into the ATP-binding pocket of Aurora A kinase. Molecular modeling studies often reveal the orientation of key residues that interact with the inhibitor .
Chemical Reactions Analysis

The chemical reactions involving Aurora Kinase Inhibitor III primarily focus on its interaction with Aurora A kinase:

  1. Binding Mechanism: The inhibitor competes with ATP for binding at the active site of the kinase.
  2. Enzymatic Activity Assays: These reactions are monitored using various biochemical assays that measure the inhibition of kinase activity, often expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity).
  3. Stability Studies: Assessments of thermal and chemical stability under physiological conditions are critical for determining the viability of these compounds as therapeutic agents .
Mechanism of Action

The mechanism of action for Aurora Kinase Inhibitor III involves:

  • Competitive Inhibition: The compound binds to the ATP-binding site of Aurora A kinase, preventing ATP from binding and thus inhibiting phosphorylation events critical for cell cycle progression.
  • Induction of Apoptosis: By disrupting normal cell cycle regulation, treatment with this inhibitor can lead to apoptosis in cancer cells, particularly those overexpressing Aurora A .
  • Impact on Oncoproteins: The inhibition leads to decreased levels of MYC-family oncoproteins, which are vital for tumor growth and survival .
Physical and Chemical Properties Analysis

Aurora Kinase Inhibitor III possesses several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 300-500 g/mol depending on specific substituents.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Exhibits good thermal stability under physiological conditions, making it suitable for drug development .
  • pKa Values: Relevant pKa values indicate its ionization state under physiological pH, influencing its absorption and distribution characteristics.
Applications

Aurora Kinase Inhibitor III has several significant applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily used in preclinical studies targeting various cancers where Aurora A is overexpressed, including breast cancer and leukemia.
  2. Research Tool: Serves as a valuable tool in studying cell cycle dynamics and the role of kinases in cancer biology.
  3. Drug Development: Ongoing research aims to optimize its properties for better efficacy and reduced side effects in clinical settings .

Properties

CAS Number

879127-16-9

Product Name

Aurora Kinase Inhibitor III

IUPAC Name

N-[3-[[4-[3-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]phenyl]cyclopropanecarboxamide

Molecular Formula

C21H18F3N5O

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29)

InChI Key

RDTDWGQDFJPTPD-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Aurora Kinase Inhibitor III; AKI-7169; AKI 7169; AKI7169;

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.